molecular formula C14H12O5S B031721 2-Formyl-6-methoxyphenyl benzenesulfonate CAS No. 2426-85-9

2-Formyl-6-methoxyphenyl benzenesulfonate

Cat. No.: B031721
CAS No.: 2426-85-9
M. Wt: 292.31 g/mol
InChI Key: PYRREPLERCADBI-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyphenyl benzenesulfonate is an organic compound with the molecular formula C14H12O5S and a molecular weight of 292.31 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a benzenesulfonate group attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl benzenesulfonate typically involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 2-Formyl-6-methoxyphenyl benzenesulfonate may exhibit antimicrobial and anticancer activities. Preliminary studies suggest that the functional groups in this compound can interact with biological macromolecules, potentially influencing enzyme activity or cellular processes. For instance, studies have shown that derivatives of benzenesulfonates can inhibit bacterial growth and possess cytotoxic effects against cancer cell lines.

Case Study: Interaction with Biological Molecules

A study investigated the interactions of this compound with proteins, revealing that its functional groups could form covalent bonds with nucleophilic sites on enzymes. This interaction may alter enzyme activity, suggesting potential applications in drug design and development.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Table: Comparison of Related Compounds

Compound NameKey DifferencesUnique Features
This compoundLacks additional substituentsSimpler structure; fewer reactive sites
4-(Acetylamino)benzenesulfonateContains an acetylamino groupMay affect solubility and reactivity
2-Bromo-4-formyl-6-methoxyphenyl benzenesulfonateContains a bromo substituentDifferent reactivity due to bromine's larger size

Materials Science

Development of Functional Polymers

In materials science, this compound can be utilized to synthesize functional polymers with specific properties. For example, its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

Case Study: Polymer Synthesis

Research has demonstrated the successful synthesis of water-soluble polymers incorporating sulfonated compounds, including derivatives of this compound. These polymers showed potential for application in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Analytical Chemistry

Use in Analytical Techniques

The compound is also employed in analytical chemistry as a reagent for the detection of various analytes due to its ability to form stable complexes with metal ions or other biological molecules. This property is particularly useful in developing sensors for environmental monitoring or clinical diagnostics .

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-6-methoxyphenyl benzenesulfonate is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Biological Activity

2-Formyl-6-methoxyphenyl benzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound consists of a formyl group and a methoxy group attached to a phenyl ring, which is further linked to a benzenesulfonate moiety. Its unique structure allows it to participate in various chemical reactions, enhancing its versatility in biological applications.

Structural Characteristics

  • Molecular Formula : C14_{14}H13_{13}O4_{4}S
  • Molecular Weight : 281.32 g/mol
  • Functional Groups : Formyl (-CHO), Methoxy (-OCH3_3), Benzenesulfonate (-SO3_3R)

The biological activity of this compound is attributed to its ability to interact with various biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group enhances lipophilicity, facilitating penetration into biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, derivatives of similar compounds have shown significant inhibitory effects on cancer cell lines, suggesting that this compound could be explored for its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various sulfonated compounds, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Anticancer Screening
    • In a screening assay against human non-small cell lung cancer (A549) cells, related compounds exhibited IC50_{50} values significantly lower than standard chemotherapeutics like 5-fluorouracil. This suggests that modifications to the structure of this compound could enhance its anticancer properties .

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Biochemical Studies : Investigated for its role in enzyme inhibition and metabolic pathway analysis.
  • Drug Development : Explored as a potential lead compound for developing new therapeutic agents targeting microbial infections and cancer.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModeratePotentialEffective against several bacterial strains
2-Methoxyphenyl benzenesulfonateLowLowLess effective compared to the target compound
2-Formylphenyl benzenesulfonateModerateModerateSimilar structure but different functional groups

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-13-9-5-6-11(10-15)14(13)19-20(16,17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRREPLERCADBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947087
Record name 2-Formyl-6-methoxyphenyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-85-9
Record name 3-Methoxy-2-[(phenylsulfonyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2426-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC32731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Formyl-6-methoxyphenyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

o-Vanillin (350 g, 2.3 mols) was added to a solution of NaOH (166 g, 4.15 mols) in 2 l water. Benzenesulfonyl chloride (485 g, 2.74 mols) was added to the slurry at 20°-25° C. over 1 hour. The solid which formed was collected on a filter, washed with 2 l water, and redissolved in CH2Cl2. That solution was dried (MgSO4) and evaporated to a slurry. The solid was collected on a filter, the filtrate was further evaporated and filtered. The solid was washed with MeOH and dried in vacuo to afford the desired product, (511 g, 81.4%), mp 120°-122° C.
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
485 g
Type
reactant
Reaction Step Two
Yield
81.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of 2-Formyl-6-methoxyphenyl benzenesulfonate?

A1: this compound, a derivative of o-vanillin, exhibits distinct structural features. The molecule comprises an o-vanillin group attached to a benzenesulfonate moiety. The o-vanillin group is not coplanar with the phenyl ring of the benzenesulfonate, exhibiting a dihedral angle of 44.96° []. This non-planar conformation can influence the molecule's interactions with other molecules and its overall chemical behavior. The compound forms centrosymmetric dimers linked by C—H⋯O hydrogen bonds. Interestingly, close contacts between bromine (Br) and oxygen (O) atoms are observed between these dimers [], suggesting potential intermolecular interactions.

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